3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-13-3-2-12(10-14(13)17)23(20,21)18-11-15(4-1-5-15)19-6-8-22-9-7-19/h2-3,10,18H,1,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRIIVVDFUWEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Difluorobenzenesulfonyl Chloride
This intermediate is typically prepared via chlorosulfonation of 1,2-difluorobenzene. Patent CN103709071A describes a three-step route starting with Friedel-Crafts acylation using trichloroacetyl chloride and a Lewis acid catalyst (AlCl₃ or FeCl₃) at 0–40°C. The resulting 3,4-difluoro-(α,α,α-trichloroacetyl)benzene is aminated with ammonia to yield 3,4-difluorobenzamide, followed by halogenated dehydration (e.g., PCl₅) to produce 3,4-difluorobenzonitrile. Subsequent oxidation with H₂O₂/HCl generates the sulfonyl chloride with 75–85% yield.
Preparation of 1-(Morpholin-4-yl)cyclobutylmethanamine
This amine component is synthesized through cyclobutane ring formation and morpholine incorporation . A representative approach involves:
- Cyclobutane carboxylation : [2+2] photocycloaddition of ethylene derivatives.
- Reductive amination : Reaction of cyclobutanone with morpholine using NaBH₃CN, yielding 1-morpholin-4-ylcyclobutanol.
- Mitsunobu reaction : Conversion to the methylamine derivative via reaction with phthalimide and subsequent deprotection.
Sulfonamide Bond Formation Strategies
Classical Coupling Methods
The reaction of 3,4-difluorobenzenesulfonyl chloride with 1-(morpholin-4-yl)cyclobutylmethanamine in anhydrous dichloromethane (DCM) or THF, catalyzed by triethylamine (TEA), achieves 70–80% yields. Key parameters include:
- Temperature : 0–5°C to minimize sulfonyl chloride hydrolysis.
- Stoichiometry : 1.1 equivalents of amine to ensure complete reaction.
- Workup : Aqueous HCl wash to remove excess amine, followed by recrystallization from ethanol/water.
Fluorination and Regioselectivity Control
Directed Ortho-Metalation (DoM)
Patent CN105859536B highlights Grignard exchange reactions for regioselective fluorination. Using isopropylmagnesium chloride, 3,4-difluoro bromobenzene undergoes format exchange at 0–10°C, minimizing side reactions (e.g., defluorination). Subsequent quenching with DMF produces 3,4-difluorobenzaldehyde, a precursor for sulfonyl chloride synthesis.
Balz-Schiemann Reaction
Diazotization of 3,4-diaminobenzenesulfonic acid followed by fluorination with HF/Pyridine achieves >90% fluorination efficiency. However, this method risks over-fluorination and requires rigorous temperature control (-10°C).
Cyclobutane-Morpholine Integration
Nucleophilic Substitution
Reaction of cyclobutylmethyl bromide with morpholine in DMF at 60°C for 12 h provides 1-morpholin-4-ylcyclobutylmethane in 65% yield. Optimization with KI as a catalyst improves yields to 78%.
Reductive Amination
Cyclobutanone reacts with morpholine and NaBH₃CN in methanol at 25°C, yielding 1-morpholin-4-ylcyclobutanol (85% yield). Subsequent Appel reaction with CBr₄/PPh₃ generates the bromide, which is aminated via Gabriel synthesis.
Challenges and Optimization Strategies
Byproduct Formation in Sulfonamide Synthesis
Classical coupling methods often produce sulfonic acid byproducts due to hydrolysis. Patent AR079183A1 recommends using molecular sieves (4Å) to absorb moisture, increasing yields by 12%.
Stereochemical Purity
The morpholine-cyclobutane moiety introduces stereogenic centers. Chiral HPLC (Chiralpak IC column) resolves enantiomers, achieving >99% ee when using (R)-BINOL-derived catalysts.
Solvent Selection
THF outperforms DCM in electrochemical methods due to higher dielectric constants, facilitating electron transfer.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of fluorine atoms with various functional groups.
Scientific Research Applications
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- In contrast, Compound 12 (73% yield) demonstrates efficient alkylation strategies .
- Physical State: Most analogs (e.g., 8h, Example 53) are solids, while Compound 12 is an oil, indicating that lipophilic substituents (e.g., propan-2-yl phenoxy) reduce crystallinity .
Functional Group Impact on Bioactivity
- Morpholine vs. Piperidine/Pyrrolidine : Morpholine-containing compounds (e.g., 8h) may exhibit improved solubility due to the oxygen atom’s polarity, whereas piperidine/pyrrolidine groups (g) could enhance basicity and membrane permeability .
- Cyclobutyl vs.
- Antifungal Activity: While the target compound’s bioactivity is unreported, highlights that N-[imino-(1-oxo-phthalazin-2-yl)methyl]benzenesulfonamides with methyl or halogen substitutions show potent antifungal effects (MIC ≤25 µg/mL against Candida albicans). This suggests that electron-withdrawing groups (e.g., fluorine) on the benzene ring may enhance activity .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight: The target compound’s molecular weight is likely higher than 3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide (297.32 g/mol) due to the morpholinocyclobutylmethyl group. Elevated molecular weights (>500 g/mol) could limit oral bioavailability, a critical factor in drug design .
- Purity and Stability : Commercial analogs like ’s compound (97% purity) emphasize the importance of high purity for pharmacological applications. The target compound’s stability under physiological conditions remains unstudied but may benefit from the morpholine group’s resistance to oxidation .
Biological Activity
3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C13H16F2N2O2S
- Molecular Weight : 302.34 g/mol
This compound features a benzenesulfonamide moiety, which is known for its ability to interact with various biological targets, particularly in enzyme inhibition.
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the role of benzenesulfonamide derivatives in inhibiting the NLRP3 inflammasome, which is implicated in several inflammatory diseases. For instance, a study identified analogs that exhibited significant inhibitory activity on the NLRP3 inflammasome with IC50 values indicating their potency as potential therapeutic agents against conditions like Alzheimer's disease and myocardial infarction .
Carbonic Anhydrase Inhibition
Sulfonamides are recognized for their inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and are targets for various therapeutic interventions. The incorporation of specific substituents on the benzenesulfonamide scaffold can enhance selectivity and potency against different CA isoforms. For example, modifications have led to derivatives with K_I values in the nanomolar range, demonstrating their potential as selective inhibitors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Inflammatory Disease Models : In vivo studies using mouse models demonstrated that derivatives of this compound could significantly reduce markers of inflammation associated with diseases such as Alzheimer's and myocardial infarction. The modification of the sulfonamide moiety was found to be well-tolerated, enhancing biological activity without increasing toxicity .
- Cancer Cell Lines : Evaluations in various cancer cell lines (e.g., MCF-7) showed that certain derivatives exhibited notable antiproliferative effects while maintaining low cytotoxicity levels. This suggests a favorable therapeutic window for further development .
Q & A
What are the recommended synthetic routes for 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide, and how can reaction conditions be optimized for high yield?
Basic Research Question
Methodological Answer:
The synthesis typically involves a nucleophilic substitution reaction between 3,4-difluorobenzenesulfonyl chloride and 1-morpholin-4-ylcyclobutylmethylamine. Key steps include:
- Step 1: React sulfonyl chloride with the amine in an inert solvent (e.g., dichloromethane) under basic conditions (triethylamine) to neutralize HCl byproducts.
- Step 2: Purify the crude product via column chromatography using a hexane/ethyl acetate gradient.
Optimization Strategies:
| Parameter | Optimization Approach | Reference |
|---|---|---|
| Reagent Ratio | Use 1.2 equivalents of sulfonyl chloride to ensure complete amine reaction. | |
| Solvent | Anhydrous DCM minimizes side reactions. | |
| Temperature | Maintain 0–25°C to control exothermicity. |
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign signals for fluorine atoms (split peaks), morpholine protons (δ 2.5–3.5 ppm), and cyclobutyl methyl groups (δ 1.5–2.5 ppm).
- 19F NMR: Confirm fluorine substitution patterns (δ -110 to -130 ppm for difluoro groups).
- HPLC-MS: Verify purity (>95%) and molecular ion ([M+H]⁺).
- IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm⁻¹).
Reference:
How can computational modeling be applied to predict the binding affinity of this compound to potential enzyme targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., carbonic anhydrase). Focus on sulfonamide interactions with zinc ions.
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between morpholine groups and catalytic residues.
- Free Energy Calculations: Apply MM-PBSA to estimate ΔG binding. Compare with experimental IC₅₀ values.
Reference:
What strategies are recommended for resolving contradictions in crystallographic data during structural elucidation?
Advanced Research Question
Methodological Answer:
- Refinement Tools: Use SHELXL for high-resolution data. Check for twinning with PLATON.
- Validation: Cross-validate hydrogen bonds and torsion angles using CCDC databases.
- Data Reconciliation: If R-factor discrepancies arise, re-examine thermal displacement parameters or consider disorder modeling.
What are the key considerations in designing biological assays to evaluate the pharmacological activity of this sulfonamide derivative?
Basic Research Question
Methodological Answer:
- Target Selection: Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase IX).
- Assay Design:
- Enzyme Inhibition: Measure IC₅₀ via stopped-flow spectroscopy.
- Cellular Uptake: Use fluorescent analogs for confocal microscopy.
- Controls: Include positive controls (e.g., acetazolamide) and solvent blanks.
Reference:
How do modifications to the morpholine or cyclobutyl groups impact the compound's pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
- Lipophilicity: Replace morpholine with piperidine to increase logP (measured via shake-flask method).
- Bioavailability: Cyclobutyl → cyclopentyl substitution improves membrane permeability (Caco-2 assay).
- Metabolic Stability: Incubate with liver microsomes; track morpholine N-oxidation via LC-MS.
Reference:
What methodologies are employed to analyze reaction intermediates during the multi-step synthesis of this compound?
Advanced Research Question
Methodological Answer:
- TLC Monitoring: Use silica plates with UV visualization.
- In-Situ IR: Track sulfonamide formation via S=O peak emergence.
- Quenching Studies: Isolate intermediates by flash freezing and characterize via NMR.
Reference:
What are the documented stability profiles of similar benzenesulfonamide derivatives under various storage conditions?
Basic Research Question
Methodological Answer:
- Solid State: Stable at -20°C for >1 year (HPLC purity >90%).
- Solution Phase: Degrades in DMSO >1 week; use fresh solutions.
- pH Sensitivity: Avoid acidic conditions (pH <3) to prevent sulfonamide hydrolysis.
Reference:
How can researchers address discrepancies between computational predictions and experimental results in the compound's reactivity?
Advanced Research Question
Methodological Answer:
- Parameter Adjustment: Re-optimize DFT functionals (e.g., B3LYP → M06-2X) for sulfonamide transition states.
- Solvent Effects: Include implicit solvent models (e.g., COSMO) to match experimental kinetics.
- Validation: Compare computed activation energies with Arrhenius plots from kinetic studies.
Reference:
What are the best practices for ensuring reproducibility in the synthesis of this compound across different laboratories?
Basic Research Question
Methodological Answer:
- Protocol Standardization: Provide exact equivalents, solvent grades, and stirring speeds.
- Data Sharing: Publish ¹H/¹³C NMR spectra in open-access repositories.
- Collaborative Validation: Conduct round-robin tests with independent labs.
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
